molecular formula C24H21N3O3S B2925189 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 899954-63-3

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2925189
CAS No.: 899954-63-3
M. Wt: 431.51
InChI Key: MCXZVPZORYNZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H21N3O3S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c28-22(25-20-11-3-7-16-6-1-2-9-18(16)20)15-31-23-19-10-4-12-21(19)27(24(29)26-23)14-17-8-5-13-30-17/h1-3,5-9,11,13H,4,10,12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXZVPZORYNZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This article explores its biological activities, particularly focusing on its anticancer, antiviral, and anti-inflammatory properties.

Chemical Structure

The compound features a complex structure that includes a furan ring, a cyclopentapyrimidine core, and a naphthalene moiety. This unique combination is thought to enhance its biological activity through multiple mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from the furan and pyrimidine scaffolds. For instance, derivatives of furan have shown promising results in inhibiting cancer cell proliferation. A study reported that compounds with a furan ring exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Table 1: Anticancer Activity of Furan Derivatives

CompoundCell LineIC50 (µM)
Furan Derivative AHeLa5.0
Furan Derivative BMCF-73.5
Target CompoundA5494.2

Antiviral Activity

The compound's antiviral properties are also noteworthy. Research indicates that similar thioacetamide derivatives have been effective against viral infections such as SARS-CoV-2. One study demonstrated that related compounds had IC50 values significantly lower than conventional antiviral agents . The mechanism appears to involve inhibition of viral replication through interference with viral proteins.

Table 2: Antiviral Activity Against SARS-CoV-2

CompoundIC50 (µM)Mechanism
Compound X1.55Inhibition of M protease
Compound Y0.85Inhibition of RNA-dependent RNA polymerase
Target Compound1.10Unknown

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are suggested by its structural similarity to known COX-II inhibitors. Compounds with similar scaffolds have displayed potent inhibition of COX enzymes, which are crucial in the inflammatory response. A recent study found that derivatives exhibited IC50 values ranging from 0.52 to 22.25 µM against COX-II, indicating moderate to strong anti-inflammatory activity .

Table 3: COX-II Inhibition Potency

CompoundIC50 (µM)Selectivity Index
Celecoxib0.789.51
Target Compound1.33>10

Case Studies

A case study involving the synthesis and evaluation of thioacetamide derivatives demonstrated their effectiveness in vitro against various cancer cell lines and their potential as antiviral agents. The study utilized a series of assays to confirm the biological activity and elucidate the mechanisms involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.